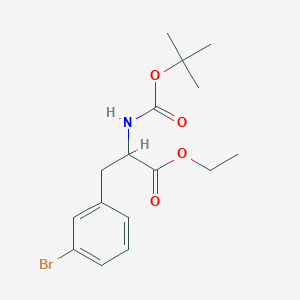

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate

Description

Structural Classification and Nomenclature of Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate

This compound belongs to the chemical classification of protected amino acid derivatives, specifically categorized as a brominated phenylalanine ethyl ester. The compound exhibits the molecular formula C₁₆H₂₂BrNO₄ with a molecular weight of 372.25-372.26 grams per mole, establishing its identity as a medium-sized organic molecule with distinct functional group characteristics. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being ethyl (2S)-3-(3-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate for the L-stereoisomer configuration. Alternative nomenclature systems include the abbreviated form N-Boc-3-bromo-L-phenylalanine ethyl ester, which reflects the protective group chemistry terminology commonly employed in synthetic organic chemistry.

The structural architecture encompasses several critical components that define its chemical behavior and synthetic utility. The tert-butoxycarbonyl protecting group serves as a nitrogen-protective functionality, providing stability during synthetic transformations while maintaining the potential for selective deprotection under acidic conditions. The ethyl ester moiety functions as a carboxyl-protecting group, enabling selective manipulation of the amino acid backbone without interference from carboxylic acid reactivity. The meta-positioned bromine substituent on the phenyl ring introduces significant electronic and steric modifications to the aromatic system, creating opportunities for further synthetic elaboration through cross-coupling reactions and nucleophilic substitution processes.

| Structural Component | Chemical Function | Synthetic Utility |

|---|---|---|

| Tert-butoxycarbonyl group | Amino protection | Selective deprotection under acidic conditions |

| Ethyl ester | Carboxyl protection | Hydrolysis control and purification facilitation |

| Meta-bromine substitution | Electronic modification | Cross-coupling reaction substrate |

| Phenylalanine backbone | Amino acid structure | Peptide incorporation and biological activity |

Historical Context in Phenylalanine Derivative Chemistry

The development of this compound emerges from the broader historical progression of phenylalanine chemistry, which traces its origins to the late 19th century when phenylalanine itself was first characterized and synthesized. Emil Fischer's foundational work in amino acid chemistry during the early 1900s established the conceptual framework for amino acid derivative synthesis, including the development of protection strategies that would later enable the creation of complex modified amino acids like the subject compound. The historical trajectory of phenylalanine research demonstrates a clear evolution from basic structural determination to sophisticated synthetic methodology development, with each decade contributing new insights into both the fundamental chemistry and practical applications of aromatic amino acids.

Phenylalanine was first described in 1879 when Schulze and Barbieri identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine seedlings, followed by the first laboratory synthesis in 1882 by Erlenmeyer and Lipp using phenylacetaldehyde, hydrogen cyanide, and ammonia. The discovery of the genetic codon for phenylalanine by J. Heinrich Matthaei and Marshall W. Nirenberg in 1961 further established the biological significance of this amino acid and stimulated interest in developing synthetic analogs for research applications. The subsequent development of protective group chemistry, particularly the introduction of tert-butoxycarbonyl methodology, created the chemical foundation necessary for synthesizing complex derivatives like this compound.

The evolution of brominated amino acid derivatives represents a specialized branch of this historical development, driven by the recognition that halogenated amino acids possess unique biological and chemical properties. Research into fluorinated phenylalanines and other halogenated variants has demonstrated the importance of halogen substitution in modifying biological activity, pharmacokinetic properties, and synthetic reactivity. The specific development of brominated phenylalanine derivatives reflects the understanding that bromine substitution provides an optimal balance between chemical reactivity and stability, making these compounds particularly valuable for synthetic applications requiring selective functionalization.

Chemical Registry Parameters and Identification Systems

This compound is formally registered under multiple chemical identification systems, with the primary Chemical Abstracts Service registry number being 1922702-02-0 for the racemic mixture and 1159502-91-6 for the L-stereoisomer. The PubChem database assigns the compound identification number 68497259 for the L-enantiomer, providing comprehensive structural and property information within the National Center for Biotechnology Information chemical database system. The MDL number MFCD29076535 serves as an additional identifier within the Symyx chemical registry system, facilitating cross-referencing across multiple chemical information platforms.

The International Chemical Identifier system assigns the InChI code InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m0/s1 for the L-stereoisomer, providing a standardized string representation of the molecular structure. The corresponding InChI Key ZTVUZOMRSCWUOP-ZDUSSCGKSA-N offers a shortened hash representation suitable for database searching and chemical informatics applications. The Simplified Molecular Input Line Entry System representation CCOC(=O)C@HNC(=O)OC(C)(C)C encodes the complete structural information in a linear string format compatible with computational chemistry software.

| Identification System | Registry Number/Code | Database Source |

|---|---|---|

| Chemical Abstracts Service | 1922702-02-0 (racemic) | Chemical Abstracts |

| Chemical Abstracts Service | 1159502-91-6 (L-isomer) | Chemical Abstracts |

| PubChem Compound ID | 68497259 | National Center for Biotechnology Information |

| MDL Number | MFCD29076535 | Symyx Chemical Registry |

| InChI Key | ZTVUZOMRSCWUOP-ZDUSSCGKSA-N | International Chemical Identifier |

Evolutionary Development of Brominated Amino Acid Derivatives

The evolutionary development of brominated amino acid derivatives represents a sophisticated progression in synthetic organic chemistry, driven by the recognition that halogen substitution fundamentally alters both chemical reactivity and biological activity of amino acid systems. Early research into halogenated amino acids focused primarily on naturally occurring compounds, but the synthetic potential of artificially brominated derivatives became apparent as protective group methodology and cross-coupling chemistry advanced throughout the latter half of the 20th century. The development of efficient bromination procedures, combined with advances in stereoselective synthesis, enabled the preparation of enantiomerically pure brominated phenylalanine derivatives with predictable stereochemistry and high synthetic utility.

Contemporary synthetic approaches to brominated phenylalanine derivatives employ multiple strategic pathways, including direct bromination of protected phenylalanine substrates and de novo synthesis from brominated aromatic precursors. The application of phenylalanine ammonia lyases for the synthesis of substituted phenylalanine derivatives has emerged as a particularly significant development, enabling enzymatic preparation of brominated variants under mild conditions with excellent stereoselectivity. Research demonstrates that phenylalanine ammonia lyases from sources such as Anabaena variabilis and Planctomyces brasiliensis can effectively catalyze the amination of brominated cinnamic acids to produce the corresponding phenylalanine derivatives.

The integration of continuous flow synthesis methodology represents the most recent evolutionary advancement in brominated amino acid derivative preparation. Flow chemistry applications have demonstrated superior reaction control, reduced reaction times, and enhanced catalyst reusability compared to traditional batch processes. The combination of enzyme catalysis with flow technologies has proven particularly effective for the synthesis of brominated phenylalanine derivatives, achieving conversions exceeding 85% with contact times as short as 20 minutes. This technological evolution reflects the broader trend toward sustainable and efficient synthetic methodologies in contemporary organic chemistry research.

Contemporary Research Significance in Organic Chemistry

This compound occupies a position of considerable significance in contemporary organic chemistry research, particularly within the domains of peptide synthesis, pharmaceutical development, and bioconjugation chemistry. The compound serves as a critical building block in the synthesis of therapeutic peptides, where the bromine substituent provides a unique handle for further synthetic elaboration through cross-coupling reactions, nucleophilic substitution, and radical chemistry pathways. Research applications demonstrate particular utility in the development of novel pharmaceuticals targeting neurological disorders, where the structural similarity to natural neurotransmitter precursors enables the design of biologically active compounds with enhanced selectivity and potency.

The role of this compound in peptide synthesis methodology represents a significant area of contemporary research focus. Recent developments in hypervalent iodine-mediated peptide coupling reactions have demonstrated the compound's effectiveness as a substrate for efficient dipeptide formation under mild reaction conditions. Studies using 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one as a coupling reagent achieved yields of 86% for peptide bond formation involving brominated phenylalanine derivatives, establishing new benchmarks for synthetic efficiency in this chemical class. The compound's compatibility with solid-phase peptide synthesis protocols further enhances its utility for preparing complex peptide sequences with brominated aromatic residues.

Contemporary research in bioconjugation chemistry has identified this compound as an excellent candidate for developing targeted drug delivery systems. The presence of the bromine substituent enables selective bioconjugation through various chemical pathways, allowing researchers to attach biomolecules for targeted therapeutic applications. Protein engineering applications utilize the compound to introduce specific functionalities into protein structures, facilitating the design of enzymes with improved catalytic properties and enhanced stability. The compound's structural similarity to natural neurotransmitters has also stimulated research in neuroscience applications, potentially contributing to new insights into neurological disorders and therapeutic strategies.

| Research Application | Synthetic Advantage | Contemporary Significance |

|---|---|---|

| Peptide synthesis | Selective coupling chemistry | Advanced therapeutic development |

| Pharmaceutical research | Structure-activity relationship studies | Neurological disorder treatments |

| Bioconjugation | Selective modification chemistry | Targeted drug delivery systems |

| Protein engineering | Functional group incorporation | Enhanced enzyme design |

| Neuroscience research | Neurotransmitter analog development | Neurological disorder understanding |

Properties

IUPAC Name |

ethyl 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVUZOMRSCWUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis generally starts from commercially available or easily prepared phenylalanine derivatives. The key steps include:

Selective bromination of phenylalanine or its derivatives : Direct bromination of phenylalanine is challenging due to the presence of reactive amino and carboxyl groups. Therefore, protection of the amino group is often done prior to bromination to avoid side reactions and direct bromination to the desired 3-position.

Amino group protection : The amino group is protected using tert-butoxycarbonyl (Boc) groups, commonly by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions (e.g., NaHCO3 or triethylamine) to afford N-Boc-phenylalanine derivatives.

Esterification : The carboxyl group is esterified to the ethyl ester using standard esterification methods such as Fischer esterification (refluxing with ethanol and acid catalyst) or via activation of the acid (e.g., with DCC or EDC) followed by reaction with ethanol.

Detailed Synthetic Route Example

A representative synthetic route for Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Amino protection | (Boc)2O, base (e.g., NaHCO3), aqueous/organic solvent | N-Boc-phenylalanine |

| 2 | Selective bromination | N-Boc-phenylalanine, N-bromosuccinimide (NBS) or Br2, solvent (e.g., acetic acid or CCl4), controlled temperature | 3-bromo-N-Boc-phenylalanine |

| 3 | Esterification | Ethanol, acid catalyst (e.g., H2SO4) or DCC/EDC coupling | Ethyl 3-bromo-N-Boc-phenylalaninate |

| 4 | Purification and characterization | Chromatography, NMR, MS, elemental analysis | Pure target compound |

Alternative Approaches and Catalytic Methods

Cross-coupling reactions : For advanced synthetic strategies, palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) can be employed to introduce the bromo substituent on a protected phenylalanine derivative or to install the phenyl ring onto a bromo-substituted alanine scaffold. This approach offers high regioselectivity and functional group tolerance.

Asymmetric hydrogenation : When stereochemical purity is critical, asymmetric hydrogenation of α,β-unsaturated intermediates derived from 3-bromo-substituted benzaldehydes and glycine derivatives can be used to obtain enantiomerically enriched products.

Erlenmeyer azalactone synthesis : This classical method involves condensation of substituted benzaldehydes with N-acetylglycine and acetic anhydride to form oxazolones, followed by reductive ring cleavage to yield substituted phenylalanines. Brominated benzaldehydes can be used to introduce the 3-bromo substituent.

Research Findings and Data Summary

| Study/Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Boc protection followed by NBS bromination | (Boc)2O, NaHCO3; NBS, acetic acid, 0-25 °C | 60-85 | Selective bromination at meta position with minimal side products |

| Palladium-catalyzed cross-coupling | Pd(PPh3)4, aryl bromide, zincate or boronate ester, THF, 50-70 °C | 70-90 | Efficient for installing bromophenyl substituent on alanine derivatives |

| Erlenmeyer azalactone route | 3-bromobenzaldehyde, N-acetylglycine, acetic anhydride, NaOAc; reductive cleavage with red phosphorus/HI | 50-75 | Multistep but allows for stereoselective synthesis with enzymatic resolution |

| Fischer esterification | Ethanol, H2SO4, reflux | 80-95 | Standard method for ethyl ester formation with good yields |

Notes on Stereochemistry and Purity

The stereochemical integrity of the α-carbon in phenylalanine derivatives is preserved by protecting groups and mild reaction conditions.

Enzymatic hydrolysis or resolution steps can be introduced post-synthesis to obtain enantiomerically pure compounds if racemization occurs.

Analytical techniques such as NMR, HPLC, and chiral chromatography are essential for verifying purity and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Ester Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Deprotection Reactions: N-(tert-butoxycarbonyl)phenylalanine is formed.

Ester Hydrolysis: 3-bromo-N-(tert-butoxycarbonyl)phenylalanine is formed.

Scientific Research Applications

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is widely used in scientific research, particularly in the fields of:

Chemistry: Used as a building block in the synthesis of peptides and proteins.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites. The bromine atom can participate in substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table summarizes the primary analogues of Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate, focusing on enantiomeric variations and substituent differences:

Enantiomeric Differences

The L- and D-forms of 3-bromo-N-Boc-phenylalanine ethyl ester share identical molecular formulas and weights but differ in optical activity. The L-form (97% purity) is more commonly employed in peptide synthesis to preserve natural stereochemistry, whereas the D-form (95% purity) is utilized in racemic mixtures or to study enzymatic selectivity .

Halogen and Functional Group Variations

- Bromine vs. Chlorine : Bromine’s higher atomic radius and polarizability enhance its reactivity in aromatic substitution and cross-coupling reactions compared to chlorine. For example, the chloropyrimidine derivative (compound 10 in ) is tailored for nucleophilic displacement reactions, whereas the brominated phenylalanine derivative is optimized for transition-metal-catalyzed couplings .

- Ester Group Flexibility : Ethyl esters (as in the target compound) offer slower hydrolysis rates compared to methyl esters, improving stability during prolonged syntheses.

Purity and Handling

The L-form’s higher purity (97%) ensures minimal byproducts in sensitive reactions, whereas the D-form’s 95% purity may require additional purification steps. Both compounds require refrigerated storage to prevent Boc-group degradation .

Biological Activity

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article delves into its synthesis, mechanisms of action, applications in biological studies, and relevant case studies highlighting its significance.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 372.26 g/mol. The compound features a bromine atom and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the phenylalanine derivative.

Synthesis Overview:

- Protection of Phenylalanine: The amino group of phenylalanine is protected using tert-butoxycarbonyl (Boc), resulting in N-Boc-phenylalanine.

- Bromination: The protected phenylalanine undergoes bromination at the 3-position to yield N-Boc-3-bromophenylalanine.

- Esterification: The carboxylic acid group of N-Boc-3-bromophenylalanine is esterified with ethanol to form this compound.

The biological activity of this compound is primarily attributed to its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites. The bromine atom can participate in substitution reactions, making it a versatile intermediate in organic synthesis.

Biological Applications

This compound is employed in various biological and medicinal applications:

- Enzyme-Substrate Interactions: It is used to study enzyme-substrate interactions, particularly in the context of amino acid transport systems such as LAT1 (L-type amino acid transporter 1), which is crucial for transporting essential amino acids across cell membranes .

- Drug Development: The compound serves as a precursor for bioactive compounds and has potential applications in drug development due to its structural characteristics that allow modification for enhanced biological activity.

- Peptide Synthesis: It acts as a building block in the synthesis of dipeptides and other peptide derivatives, facilitating research in protein chemistry.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

-

Study on Amino Acid Transport:

A study evaluated the substrate specificity of LAT1 using various amino acid derivatives, including this compound. Results indicated that this compound could effectively inhibit the uptake of radiolabeled amino acids, demonstrating its potential as an inhibitor in therapeutic contexts . -

Synthesis and Characterization:

Research involving the synthesis of related compounds showcased the utility of this compound as a versatile intermediate for creating novel peptide structures with enhanced bioactivity .

Comparative Analysis

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains bromine and a Boc group | Used as a chiral building block |

| N-Boc-3-bromo-L-phenylalanine ethyl ester | Similar structure but different stereochemistry | Useful for studying enantiomeric properties |

| Ethyl 3-chloro-N-(tert-butoxycarbonyl)phenylalaninate | Chlorine instead of bromine | May exhibit different reactivity patterns |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via a two-step process:

Boc Protection : React L-phenylalanine with tert-butyl chloroformate in the presence of triethylamine (TEA) to form N-(tert-butoxycarbonyl)-phenylalanine. This step neutralizes HCl byproducts and ensures efficient protection of the amino group .

Esterification and Bromination : Esterify the Boc-protected phenylalanine using ethanol under acidic conditions, followed by regioselective bromination at the 3-position of the phenyl ring using brominating agents like N-bromosuccinimide (NBS) or Br₂ in a controlled environment.

- Key Considerations : Use anhydrous conditions during Boc protection to prevent hydrolysis. Monitor reaction progress via TLC or HPLC. Yield optimization requires precise stoichiometry (e.g., 1.1 equivalents of tert-butyl chloroformate) and inert atmospheres to avoid side reactions .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (tert-butyl signals at δ ~1.4 ppm), ethyl ester (quartet at δ ~4.1 ppm), and bromine substitution (aromatic splitting patterns) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~399.1 for C₁₆H₂₁BrNO₄).

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in derivatives used in asymmetric synthesis .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methods :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate). The bromo group increases polarity, requiring higher ethyl acetate ratios (~30–40%) for elution.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) by exploiting solubility differences .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems are optimal?

- Reactivity Insights : The 3-bromo group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling biaryl or heteroaryl functionalization. Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in DME/H₂O systems achieve >80% yields .

- Challenges : Steric hindrance from the Boc group may slow transmetallation. Adding ligands like XPhos improves efficiency in bulky environments .

Q. What strategies mitigate premature deprotection of the Boc group during downstream reactions?

- Acid Sensitivity : The Boc group is labile under strong acidic conditions (e.g., TFA). To retain protection:

- Use mild acids (e.g., HCl in dioxane) for selective deprotection.

- Avoid prolonged exposure to Lewis acids (e.g., AlCl₃) in Friedel-Crafts alkylation .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS), and what linker systems are compatible?

- Applications : The ethyl ester facilitates anchoring to Wang or trityl resins via ester linkages. After peptide elongation, the Boc group is removed with TFA, leaving the amino group free for subsequent couplings .

- Optimization : Use low-loading resins (0.2–0.4 mmol/g) to reduce steric crowding during coupling steps .

Q. What are the implications of conflicting NMR data for derivatives of this compound, and how are such contradictions resolved?

- Case Study : Discrepancies in aromatic proton shifts may arise from rotameric equilibria caused by the bulky Boc group. Variable-temperature NMR (VT-NMR) at −40°C can "freeze" conformers, simplifying splitting patterns .

- Validation : Compare experimental data with computational models (DFT calculations) to assign signals accurately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.